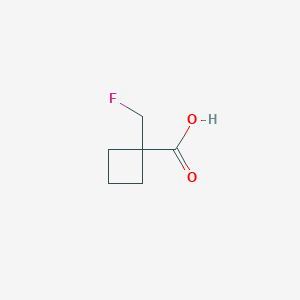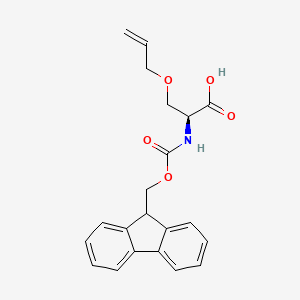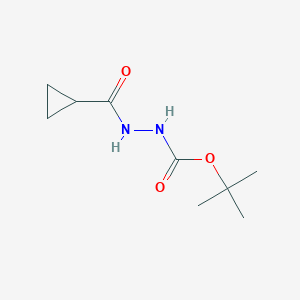
Fmoc-Cys(npys)-OH
Vue d'ensemble
Description
Fmoc-Cys(npys)-OH: is a derivative of cysteine, an amino acid, where the thiol group of cysteine is protected by a 3-nitro-2-pyridinesulfenyl (npys) group. The Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the amino group. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its ability to protect the thiol group during the synthesis process .
Applications De Recherche Scientifique
Chemistry: Fmoc-Cys(npys)-OH is extensively used in peptide synthesis, particularly in the synthesis of peptides containing multiple disulfide bonds. It allows for the selective protection and deprotection of cysteine residues, facilitating the formation of complex peptide structures .
Biology: In biological research, this compound is used to synthesize peptides and proteins for studying protein-protein interactions, enzyme mechanisms, and cellular signaling pathways .
Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .
Mécanisme D'action
Target of Action
Fmoc-Cys(npys)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid building blocks that are coupled to one another via amide bonds during the synthesis of peptides .
Mode of Action
this compound operates by protecting the cysteine thiol group during peptide synthesis . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fmoc group is removed under basic conditions, typically using piperidine .
Biochemical Pathways
The use of this compound in peptide synthesis involves the native chemical ligation (NCL) pathway . This pathway is a method for producing long peptide chains by joining shorter ones . The this compound compound plays a crucial role in this process by enabling the direct Fmoc-based solid phase synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through NCL .
Pharmacokinetics
The stability of the compound under the conditions used for fmoc deprotection is a critical factor in its successful application .
Result of Action
The use of this compound in peptide synthesis results in the production of complex peptides and proteins with precise control over their sequence and structure . This has wide-ranging applications in biological research and drug development .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out. For example, the Fmoc group is removed under basic conditions, typically using piperidine . The stability of the compound under these conditions is a critical factor in its successful application .
Analyse Biochimique
Biochemical Properties
Fmoc-Cys(npys)-OH is primarily used in peptide synthesis due to its ability to protect the thiol group of cysteine. This protection is crucial for preventing unwanted side reactions during the synthesis process. The compound interacts with various enzymes and proteins, particularly those involved in peptide bond formation and disulfide bond formation. For example, this compound can be used in solid-phase peptide synthesis (SPPS) to create complex peptides with multiple disulfide bonds . The npys group can be selectively removed under mild conditions, allowing for the controlled formation of disulfide bonds.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By facilitating the synthesis of peptides with specific sequences and structures, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can be used to study the function of signaling molecules, receptors, and enzymes in various cell types . These peptides can modulate cellular functions by binding to specific targets and altering their activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection and deprotection of the cysteine thiol group. The Fmoc group protects the amino group of cysteine, while the npys group protects the thiol group. During peptide synthesis, the Fmoc group is removed using a base, such as piperidine, allowing the amino group to participate in peptide bond formation. The npys group is then removed under mild reducing conditions, enabling the thiol group to form disulfide bonds with other cysteine residues . This controlled protection and deprotection mechanism is essential for the synthesis of peptides with specific disulfide bond patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but its reactivity can change over time. For example, prolonged exposure to light or moisture can lead to the degradation of the npys group, reducing its effectiveness in protecting the thiol group . In in vitro and in vivo studies, the long-term effects of peptides synthesized using this compound on cellular function can vary depending on the specific peptide and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on biological processes. For example, low doses of a peptide may have minimal effects, while higher doses may lead to significant changes in cell signaling, gene expression, and metabolism . Additionally, high doses of certain peptides may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and disulfide bond formation. The compound interacts with enzymes and cofactors that facilitate these processes, such as peptide ligases and oxidoreductases . These interactions can influence metabolic flux and the levels of specific metabolites, depending on the nature of the synthesized peptides and their roles in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. For example, peptides synthesized using this compound may be transported into cells via specific peptide transporters or endocytosis . Once inside the cell, these peptides can localize to various compartments, depending on their sequences and structures.
Subcellular Localization
The subcellular localization of this compound and its synthesized peptides can affect their activity and function. Targeting signals and post-translational modifications can direct these peptides to specific organelles, such as the endoplasmic reticulum, mitochondria, or nucleus . This localization is crucial for the peptides to interact with their intended targets and exert their biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(npys)-OH typically involves the protection of the cysteine thiol group with the npys group and the amino group with the Fmoc group. The process begins with the reaction of cysteine with 3-nitro-2-pyridinesulfenyl chloride in the presence of a base to form Cys(npys)-OH. This intermediate is then reacted with Fmoc-Cl in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Cys(npys)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the npys group can be removed using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: The thiol group of cysteine can participate in nucleophilic substitution reactions, forming disulfide bonds with other thiol-containing compounds.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, DTT or TCEP for npys removal.
Coupling Reactions: Commonly used reagents include carbodiimides (e.g., DIC) and coupling additives like HOBt or HOAt.
Major Products Formed:
Deprotected Cysteine: Removal of the Fmoc and npys groups yields free cysteine.
Disulfide-Linked Peptides: Formation of disulfide bonds between cysteine residues.
Comparaison Avec Des Composés Similaires
Fmoc-Cys(Trt)-OH: Uses a trityl (Trt) group to protect the thiol group.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Fmoc-Cys(StBu)-OH: Uses a tert-butylsulfenyl (StBu) group for thiol protection.
Uniqueness: Fmoc-Cys(npys)-OH is unique due to the npys group’s ability to be removed under mild reducing conditions, making it suitable for synthesizing peptides with sensitive or labile sequences .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHHIXLTDNIII-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)
![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)







![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)
